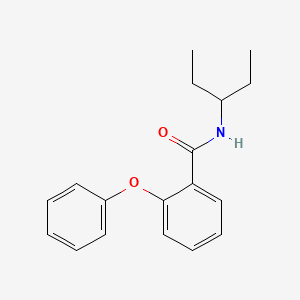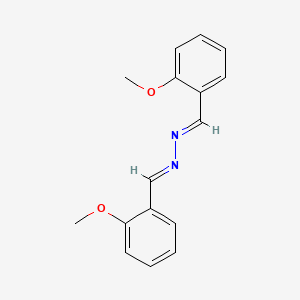
N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea, also known as TMBU, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This molecule has a unique chemical structure that allows it to interact with specific biological targets, making it a valuable tool for investigating biological processes.
Mecanismo De Acción
N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea exerts its biological effects by interacting with specific biological targets, including enzymes and receptors. One of the primary targets of N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea is the protein kinase B (AKT) pathway, which is involved in the regulation of cell growth and survival. N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea inhibits the activity of AKT, leading to the induction of apoptosis and inhibition of cell growth. N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea also interacts with other targets, including the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea has been shown to have several biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, and reduction of inflammation. N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea has also been shown to have antioxidant properties, which can protect cells from oxidative damage. Additionally, N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea has been shown to have anti-angiogenic effects, which can inhibit the growth of blood vessels that supply nutrients to tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea has several advantages for lab experiments, including its high potency and selectivity for specific biological targets. N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea is also stable and easy to synthesize, making it a valuable tool for investigating biological processes. However, N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Direcciones Futuras
There are several future directions for the study of N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea, including the investigation of its potential use in the treatment of cancer, inflammation, and oxidative stress. Further studies are also needed to determine the optimal dosing and administration of N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea and to investigate its safety and efficacy in animal and human models. Additionally, the development of novel analogs of N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea with improved potency and selectivity could lead to the discovery of new therapeutic agents.
Métodos De Síntesis
The synthesis of N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea involves the reaction of 5-tert-butyl-2-methoxyaniline with 2-methoxy-5-methylphenyl isocyanate in the presence of a base catalyst. The resulting product is purified by recrystallization to obtain pure N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea. This synthesis method is straightforward and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea has been used in various scientific research applications, including the study of cancer, inflammation, and oxidative stress. In cancer research, N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation is a critical factor in many diseases, and N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(5-tert-butyl-2-methoxyphenyl)-N'-(2-methoxy-5-methylphenyl)urea has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Propiedades
IUPAC Name |
1-(5-tert-butyl-2-methoxyphenyl)-3-(2-methoxy-5-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-13-7-9-17(24-5)15(11-13)21-19(23)22-16-12-14(20(2,3)4)8-10-18(16)25-6/h7-12H,1-6H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQZWSHVAJRNTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=C(C=CC(=C2)C(C)(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl butyrate](/img/structure/B5867525.png)

![benzaldehyde (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone](/img/structure/B5867531.png)
![1-{[(4-methoxyphenyl)sulfonyl]amino}cyclohexanecarboxylic acid](/img/structure/B5867540.png)
![3-{5-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B5867549.png)

![5-chloro-N-methyl-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5867553.png)



![2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxy-4-nitrophenol](/img/structure/B5867593.png)


